3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine
Overview
Description
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, a group to which this compound belongs, have shown significant anticancer activities . They also exhibit potent antibacterial activity .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that leads to significant cell growth inhibitory effects . The presence of halogens or hydroxyl groups on the benzofuran nucleus can enhance this activity .
Biochemical Pathways
Benzofuran derivatives are known to affect multiple pathways leading to cell growth inhibition .
Result of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing downstream biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. This modulation can lead to changes in gene expression patterns, affecting cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their conformation and activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to exhibit stability under certain conditions, but it can also undergo degradation, leading to changes in its biochemical activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting healthy biochemical processes. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical activities. The metabolic pathways of this compound can influence its overall activity and effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its overall activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can determine its specific biochemical effects and interactions with other biomolecules .
Preparation Methods
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can be achieved through several synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the 4-position of the benzofuran ring with halogens or hydroxyl groups can enhance its antimicrobial activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of benzofuran, including 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine, have shown potential as antimicrobial and anticancer agents . The unique structural features of benzofuran make it a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates . Additionally, it has applications in the industry for the development of new materials and chemical processes .
Comparison with Similar Compounds
3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can be compared with other similar compounds such as 2,3-dihydrobenzofuran-5-carbaldehyde and 5-aminocoumarans . These compounds share the benzofuran core structure but differ in their functional groups and biological activities. For example, 2,3-dihydrobenzofuran-5-carbaldehyde is used in the synthesis of various organic compounds, while 5-aminocoumarans are dual inhibitors of lipid peroxidation and dopamine release . The unique combination of the benzofuran and pyridine rings in this compound provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(12-2-1-6-15-9-12)11-3-4-13-10(8-11)5-7-17-13/h1-4,6,8-9H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKCIKILLGZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.